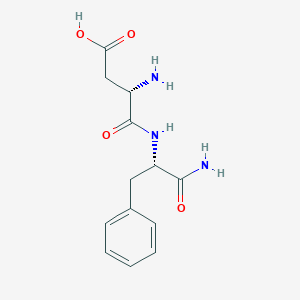

L-Alanyl-D-Alpha-Glutamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

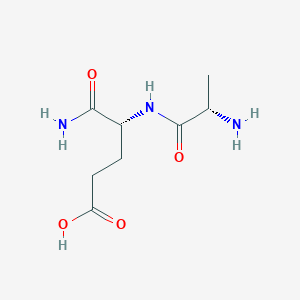

L-Alanyl-L-Glutamine is a dipeptide consisting of alanine and glutamine . It is used in dietary supplementation, parenteral nutrition, and cell culture . As a dietary supplement, it protects the gastrointestinal tract . It is also used as a component in pharmaceuticals, cosmetics, and food products .

Synthesis Analysis

L-Alanyl-L-Glutamine is mainly produced via chemical synthesis, which is complicated, time-consuming, labor-intensive, and has a low yield accompanied with the generation of by-products . A metabolically engineered E. coli strain for L-Alanyl-L-Glutamine production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .Molecular Structure Analysis

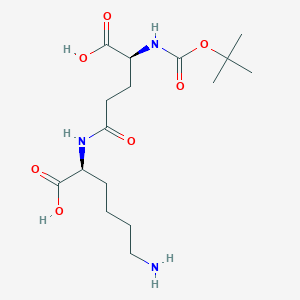

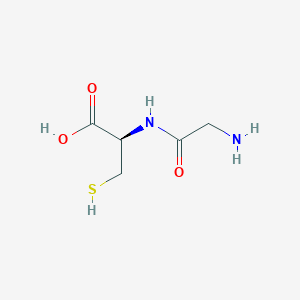

The molecular structure of L-Alanyl-L-Glutamine is complex and dynamic . Two new crystalline forms (form III and form IV) and a DMSO solvate form (SDMSO) of L-Alanyl-L-Glutamine were discovered, which were distinguished from the known forms by Raman spectroscopy and powder X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the production of L-Alanyl-L-Glutamine are complex. The glutamine synthesis module was combined with the L-Alanyl-L-Glutamine synthesis module to develop the engineered strain that uses glutamic acid and alanine for L-Alanyl-L-Glutamine production .Physical And Chemical Properties Analysis

L-Alanyl-L-Glutamine has a high water solubility and good thermal stability . At room temperature with 1 atmosphere of pressure, L-Alanyl-L-Glutamine has a solubility of about 586 g/L, which is more than 10 times glutamine’s solubility (35 g/L) .Scientific Research Applications

Microbial Cell Factories

Scientific Field

Application Summary

L-Alanyl-L-Glutamine (Ala-Gln) has great application potential in the clinic due to its unique physicochemical properties . A new approach was developed to synthesize Ala-Gln by recombinant Escherichia coli OPA, which could overcome the disadvantages of traditional chemical synthesis .

Methods of Application

The safer host Pichia pastoris was applied as an alternative to E. coli. A recombinant P. pastoris (named GPA) with the original gene of α-amino acid ester acyltransferase (SsAet) from Sphingobacterium siyangensis SY1, was constructed to produce Ala-Gln .

Results

Under the optimum conditions, the Ala-Gln generation by GPAp realized the maximum molar yield of 63.5% and the catalytic activity of GPAp by agar embedding maintained extremely stable after 10 cycles .

Applied Microbiology and Biotechnology

Scientific Field

Application Summary

Production of Ala-Gln by the E. coli expressing α-amino acid ester acyltransferase was a promising technical route due to its high enzyme activity .

Methods of Application

The immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln .

Results

The Ala-Gln by immobilization cell achieved the productivity of 2.79 mg/ (min*mL-CV) without intermittent time .

Endurance Enhancement

Scientific Field

Application Summary

In animal models, alanylglutamine has been shown to help increase the absorption of electrolytes more than glutamine .

Methods of Application

This suggests potential for use as an endurance-enhancing agent during extended cardiovascular exercise where hydration stress is a factor .

Results

This hypothesis has been explored in humans .

Muscle Recovery

Scientific Field

Application Summary

Studies in animal models have shown that oral supplementation with L-glutamine and L-alanine administered in its free form or as dipeptide (L-alanyl-L-glutamine), during 8 weeks, can attenuate the tissue injury, inflammation, and immune suppression induced by intense aerobic and exhaustive exercise .

Methods of Application

The method of application is oral supplementation with L-glutamine and L-alanine administered in its free form or as dipeptide (L-alanyl-L-glutamine), during 8 weeks .

Results

The results showed attenuation of tissue injury, inflammation, and immune suppression induced by intense aerobic and exhaustive exercise .

Parenteral Nutrition

Scientific Field

Application Summary

L-Alanyl-L-Glutamine Dipeptide has been used in Total Parenteral Nutrition (TPN). It plays a variety of regulatory roles in relevant target cells .

Methods of Application

The method of application is through Total Parenteral Nutrition .

Results

It regulates cell proliferation and repair, protein synthesis and degradation, or apoptosis-related cellular mechanisms .

Antioxidant Protection

Scientific Field

Application Summary

The dipeptide L-alanyl-L-glutamine (Ala-Gln) has been clinically used as a parenteral nutrition medicine for L-glutamine supplementation in critically ill patients who had suffered from trauma associated with burns, surgery, or sepsis .

Methods of Application

The method of application is through parenteral nutrition medicine for L-glutamine supplementation .

Results

The results showed that Ala-Gln provided antioxidant protection for patients who had suffered from trauma associated with burns, surgery, or sepsis .

Safety And Hazards

Future Directions

The future directions of L-Alanyl-L-Glutamine research could involve the development of an efficient biotechnological process for the industrial production of L-Alanyl-L-Glutamine . This could involve further metabolic engineering of E. coli or other organisms to improve the yield of L-Alanyl-L-Glutamine .

properties

IUPAC Name |

(4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)8(15)11-5(7(10)14)2-3-6(12)13/h4-5H,2-3,9H2,1H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUHWWPUOXOIIR-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanyl-D-Alpha-Glutamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.